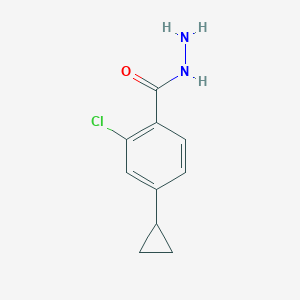

2-Chloro-4-cyclopropylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-cyclopropylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(14)13-12/h3-6H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFYDASDTSHZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Cyclopropylbenzohydrazide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. amazonaws.com For 2-Chloro-4-cyclopropylbenzohydrazide, the primary disconnection is at the amide bond of the hydrazide moiety. This C-N bond can be retrosynthetically cleaved to identify two key precursors: a 2-chloro-4-cyclopropylbenzoyl derivative (such as an acid chloride or an ester) and hydrazine (B178648). amazonaws.com

This initial disconnection simplifies the problem into the synthesis of the substituted benzoic acid core and the subsequent formation of the hydrazide.

Key Precursors Identified through Retrosynthesis:

2-Chloro-4-cyclopropylbenzoic acid: This is the most crucial precursor, containing the specific arrangement of the chloro and cyclopropyl (B3062369) substituents on the benzene (B151609) ring.

Hydrazine (or Hydrazine Hydrate): A common and readily available reagent for the formation of hydrazides. thepharmajournal.com

2-Chloro-4-cyclopropylbenzoyl chloride: An activated form of the carboxylic acid, useful for direct reaction with hydrazine. googleapis.com

Methyl 2-chloro-4-cyclopropylbenzoate: An ester intermediate, which can be formed from the corresponding benzoic acid and subsequently reacted with hydrazine. thepharmajournal.com

Further retrosynthetic analysis of 2-chloro-4-cyclopropylbenzoic acid itself points towards precursors like 2-chloro-4-halobenzoic acid or 2-chloro-4-vinylbenzoic acid, which would allow for the introduction of the cyclopropyl group via coupling or cyclopropanation reactions, respectively.

Classical and Contemporary Approaches to Benzohydrazide (B10538) Moiety Construction

The formation of the benzohydrazide functional group from a carboxylic acid is a cornerstone of this synthesis. A widely used and classical two-step method involves the initial esterification of the corresponding benzoic acid, followed by hydrazinolysis of the resulting ester. thepharmajournal.com For instance, 2-chloro-4-cyclopropylbenzoic acid would first be converted to its methyl or ethyl ester, which is then refluxed with hydrazine hydrate (B1144303) to yield this compound. thepharmajournal.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with hydrazine to form the hydrazide. googleapis.com

Benzohydrazides are valuable intermediates because their terminal -NH2 group is nucleophilic and can readily react with carbonyl compounds. A common subsequent reaction is the condensation of the synthesized this compound with various aromatic aldehydes or ketones. thepharmajournal.com This reaction, typically catalyzed by a small amount of acid, results in the formation of N'-substituted hydrazone derivatives. researchgate.net These hydrazones are often stable, crystalline solids, and this method provides a straightforward way to generate a diverse library of analogues for further study. researchgate.net

Table 1: Representative Condensation Reactions for Hydrazone Formation

| Hydrazide Precursor | Carbonyl Compound | Product Type |

| Benzohydrazide | Substituted Benzaldehyde | N'-Benzylidenebenzohydrazide |

| Salicylhydrazide | Substituted Benzaldehyde | N'-Benzylidene-2-hydroxybenzohydrazide |

| 4-Chlorobenzohydrazide | Thiophene-2-carbaldehyde | (E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide |

This table illustrates common condensation reactions used to create diverse hydrazone derivatives from benzohydrazide precursors.

The benzohydrazide moiety serves as a critical building block in more extensive, multi-step syntheses aimed at producing complex molecules. For example, synthetic sequences have been developed where a benzohydrazide is incorporated into a larger framework, such as a dihydropyrazole system. paperpublications.org In these routes, the initial benzohydrazide might be synthesized, and then it undergoes cyclization reactions with other functionalized intermediates, like chalcones, to build more elaborate heterocyclic structures. paperpublications.org These multi-step strategies highlight the versatility of the benzohydrazide functional group as a reliable synthon in medicinal and materials chemistry. scienceinschool.org

Stereoselective and Diastereoselective Strategies for Cyclopropyl Moiety Introduction

The introduction of the cyclopropyl ring onto the aromatic precursor is a key challenge that can be addressed using several modern synthetic methods. researchgate.net When stereochemistry is a consideration, stereoselective strategies are employed to control the three-dimensional arrangement of the atoms.

Common methods for forming a cyclopropane (B1198618) ring include:

Simmons-Smith Reaction: This involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.govunl.pt For substrates containing a directing group, such as an allylic alcohol, this reaction can proceed with high diastereoselectivity. unl.pt

Transition-Metal-Catalyzed Cyclopropanation: Catalysts based on rhodium or copper can decompose diazo compounds to generate carbenes, which then add to alkenes to form cyclopropanes. researchgate.net The use of chiral ligands on the metal catalyst can induce high enantioselectivity.

Michael-Initiated Ring Closure (MIRC): This involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopropane ring. researchgate.net

In the context of synthesizing this compound, a stereoselective approach could involve the synthesis of a chiral 2-chloro-4-vinylbenzoic acid derivative, which would then undergo a diastereoselective or enantioselective cyclopropanation reaction to install the cyclopropyl group with a defined stereochemistry. researchgate.netnih.gov The choice of method would depend on the desired stereoisomer and the nature of the substituents on the precursor. unl.pt

Exploration of Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgpnas.orgrroij.com Several principles of green chemistry can be applied to the synthesis of this compound and its analogues to make the process more environmentally benign. scienceinschool.orgepitomejournals.com

One key area of focus is the use of greener solvents. Traditional organic syntheses often rely on volatile and toxic solvents. Research has shown that reactions such as the condensation of hydrazides with aldehydes can be effectively carried out in water, which is a safe, non-toxic, and inexpensive solvent. pnas.org

Another significant advancement is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields. thepharmajournal.com Microwave irradiation has been successfully applied to both the synthesis of benzohydrazides from esters and hydrazine hydrate, and the subsequent condensation reactions to form hydrazones. thepharmajournal.comneliti.comchemmethod.com This efficiency gain reduces energy consumption and the potential for side-product formation. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzohydrazides

| Reaction Step | Conventional Method (Heating) | Microwave-Assisted Method | Reference |

| Hydrazide Formation | Reflux for 2-4 hours | 2-10 minutes | thepharmajournal.comneliti.com |

| Hydrazone Formation | Reflux for 3-7 hours | 3-10 minutes | chemmethod.com |

This table highlights the significant reduction in reaction time achieved by using microwave irradiation for key steps in benzohydrazide synthesis.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 4 Cyclopropylbenzohydrazide

Vibrational Spectroscopy Analysis for Functional Group Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to the vibrational modes of chemical bonds, a detailed fingerprint of the compound's structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-4-cyclopropylbenzohydrazide is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The hydrazide moiety would be identifiable by several distinct vibrations. The N-H stretching vibrations of the -NHNH2 group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is predicted to be a strong absorption in the range of 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, would likely be observed between 1515 and 1550 cm⁻¹.

The aromatic ring system will also produce characteristic signals. The C-H stretching vibrations of the benzene (B151609) ring are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be further inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The presence of the chlorine substituent is indicated by a C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

The cyclopropyl (B3062369) group will contribute its own characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than typical alkyl C-H stretches, often appearing above 3000 cm⁻¹. The ring deformation or "breathing" modes of the cyclopropane (B1198618) ring are also characteristic and can be found in the fingerprint region.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Hydrazide (-NHNH₂) |

| 3050-3150 | C-H Stretch | Aromatic Ring |

| >3000 | C-H Stretch | Cyclopropyl Ring |

| 1650-1680 | C=O Stretch (Amide I) | Hydrazide (-C=O) |

| 1515-1550 | N-H Bend, C-N Stretch (Amide II) | Hydrazide (-NH) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the Raman spectrum of this compound would be particularly useful for characterizing the C-C bonds of the aromatic and cyclopropyl rings.

The symmetric "breathing" mode of the benzene ring, which is often weak in the IR spectrum, is expected to be a strong and sharp peak in the Raman spectrum, typically around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will also be prominent. The cyclopropyl ring's symmetric stretching and deformation modes are also expected to be more intense in the Raman spectrum compared to the FT-IR spectrum. The C-Cl stretch may also be observable. In contrast, the highly polar C=O and N-H vibrations of the hydrazide group are expected to be weaker in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound will provide a wealth of information for structural confirmation. The protons of the hydrazide group (-NHNH₂) are expected to appear as broad singlets in the downfield region of the spectrum, typically between 8.0 and 10.0 ppm, due to their acidic nature and rapid exchange with any trace water in the solvent.

The aromatic protons will resonate in the region of 7.0-8.0 ppm. Due to the substitution pattern, three distinct signals are expected for the aromatic protons. The proton ortho to the hydrazide group and meta to the chlorine will likely be a doublet, the proton ortho to the chlorine and meta to the cyclopropyl group will also be a doublet, and the proton meta to both the chlorine and hydrazide groups will appear as a singlet or a narrowly split doublet of doublets. The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.

The cyclopropyl group will exhibit a complex multiplet in the upfield region of the spectrum. The methine proton (CH) attached to the aromatic ring will be the most downfield of the cyclopropyl protons, likely appearing as a multiplet. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and will therefore be chemically non-equivalent, giving rise to two separate multiplets.

Table 2: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.0 - 10.0 | Broad Singlet | -NH, -NH₂ (Hydrazide) |

| 7.0 - 8.0 | Multiplets (d, d, s/dd) | Aromatic Protons |

| 1.5 - 2.5 | Multiplet | Cyclopropyl Methine (CH) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, typically in the range of 165-175 ppm.

The aromatic carbons will resonate in the 120-150 ppm region. The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the cyclopropyl group will be identifiable based on their chemical shifts and the absence of a directly attached proton in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The remaining aromatic carbons will appear as CH signals.

The carbons of the cyclopropyl group will appear in the upfield region. The methine carbon attached to the aromatic ring will be more downfield than the methylene carbons. The two methylene carbons may be equivalent or non-equivalent depending on the molecular symmetry and solvent effects.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| 165 - 175 | Carbonyl Carbon (C=O) |

| 120 - 150 | Aromatic Carbons (C-Cl, C-C(cyclopropyl), C-H) |

| 10 - 20 | Cyclopropyl Methine Carbon |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will reveal the coupling relationships between protons. Cross-peaks will be observed between the aromatic protons that are adjacent to each other. Importantly, it will show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons, helping to unravel the complex splitting patterns observed in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the carbon attached to the chlorine, and the carbon attached to the cyclopropyl group. For example, correlations would be expected between the aromatic protons and the carbonyl carbon, and between the cyclopropyl protons and the aromatic carbon to which the cyclopropyl group is attached.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a definitive confirmation of its molecular structure.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula, C10H11ClN2O. Tandem mass spectrometry (MS/MS) experiments would further elucidate its structure by inducing fragmentation and allowing for the analysis of the resulting daughter ions. This would help identify characteristic fragmentation patterns, such as the cleavage of the acyl-N bond or fragmentation of the cyclopropyl ring, providing conclusive structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within the molecule. For this compound, the spectrum would likely be characterized by absorptions corresponding to π → π* transitions within the aromatic ring and the carbonyl group, and potentially n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. The position and intensity of these absorption bands would be influenced by the electronic effects of the chloro and cyclopropyl substituents on the benzoyl ring.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule, including the orientation of the cyclopropyl group relative to the benzene ring and the conformation of the hydrazide moiety. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Research on other cyclopropyl-substituted aromatic compounds has shown that the cyclopropyl group often adopts a bisected conformation relative to the aromatic ring to maximize orbital overlap. nih.gov

Quantum Chemical Computations for Prediction and Elucidation of Electronic Structure and Spectroscopic Properties

In the absence of experimental data, computational methods serve as powerful predictive tools.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

DFT calculations would be used to determine the most stable three-dimensional structure (geometry optimization) of the molecule in the gas phase. These calculations could also map the potential energy surface related to the rotation around key single bonds, for example, the C-N bond, to identify the most stable conformers and the energy barriers between them. nih.gov

Ab Initio Methods for High-Accuracy Electronic Property Prediction

For higher accuracy in predicting electronic properties, ab initio methods could be employed. These methods, while computationally more intensive, can provide benchmark data for properties such as ionization potential, electron affinity, and electronic state energies, offering a deeper understanding of the molecule's reactivity and photochemistry.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical software can simulate various spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. Similarly, calculations can predict the vibrational frequencies seen in an IR spectrum and the chemical shifts observed in NMR spectra, which can then be compared to experimental data for validation of the computed structure.

While the methodologies exist and have been applied to analogous compounds, the specific data required to populate these sections for this compound is not available in published research.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Cyclopropylbenzohydrazide

Hydrazone Formation and Schiff Base Derivatives Synthesis

The hydrazide moiety in 2-Chloro-4-cyclopropylbenzohydrazide serves as a potent nucleophile, readily reacting with aldehydes and ketones to form hydrazones, a class of Schiff bases. This condensation reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. researchgate.netchemsociety.org.ng The resulting N'-substituted-2-chloro-4-cyclopropylbenzohydrazides, or Schiff bases, feature an azomethine (-C=N-) group. researchgate.net

The general reaction scheme for the formation of Schiff bases from this compound is as follows:

Figure 1: General reaction scheme for the synthesis of Schiff base derivatives from this compound.

The synthesis can be carried out using various techniques, including conventional heating under reflux, microwave irradiation, and ultrasonic conditions. researchgate.netfip.org The choice of solvent and catalyst can influence the reaction rate and yield. For instance, the use of a small amount of an acid catalyst, such as a few drops of concentrated sulfuric acid, is a common practice. nih.gov

Table 1: Examples of Reagents and Conditions for Hydrazone Formation

| Aldehyde/Ketone Reactant | Catalyst | Solvent | Reaction Conditions | Product Type |

| Substituted Benzaldehydes | Acid (e.g., H₂SO₄) | Ethanol | Reflux | Aromatic Hydrazone |

| Aliphatic Aldehydes | None/Mild Acid | Methanol | Room Temperature/Stirring | Aliphatic Hydrazone |

| Cyclic Ketones | Acetic Acid | Ethanol | Reflux | Cycloalkylidene Hydrazone |

| Heterocyclic Aldehydes | Base (e.g., KOH) | Methanol | Stirring | Heterocyclic Hydrazone chemsociety.org.ng |

The resulting Schiff bases are often crystalline solids and their formation can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. nih.gov

Acylation and Alkylation Reactions at the Hydrazide Moiety

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions. These reactions lead to the formation of N-acyl and N-alkyl derivatives, respectively.

Acylation: Acylation is typically achieved by treating the hydrazide with acylating agents such as acid chlorides, anhydrides, or esters under basic conditions. The reaction introduces an acyl group onto one or both nitrogen atoms of the hydrazide moiety. The terminal nitrogen is generally more nucleophilic and is the primary site of acylation.

Alkylation: Alkylation can be performed using alkyl halides or other alkylating agents. Similar to acylation, the reaction introduces an alkyl group, modifying the electronic and steric properties of the hydrazide. The synthesis of N-alkyl derivatives can be achieved by reacting the parent compound with different alkyl amines. researchgate.net

These derivatization strategies are crucial for modifying the lipophilicity, and other physicochemical properties of the parent molecule.

Metal Complexation Chemistry and Formation of Coordination Compounds

Schiff base derivatives of this compound, particularly those derived from aldehydes or ketones containing additional donor atoms (e.g., hydroxyl or amino groups), are excellent chelating agents. ajol.info The imine nitrogen and the carbonyl oxygen of the hydrazide can coordinate with various transition metal ions to form stable coordination compounds. nih.govajol.info

The ability of these ligands to form complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) has been widely reported for similar Schiff base structures. chemsociety.org.ngajol.info The formation of these metal complexes can be confirmed by changes in the IR spectra, such as a shift in the C=N stretching frequency upon coordination. ajol.info

Table 2: Potential Metal Complexes of this compound Schiff Base Derivatives

| Metal Ion | Ligand Type | Potential Coordination Sites |

| Cu(II) | Bidentate Schiff Base | Imine Nitrogen, Carbonyl Oxygen |

| Ni(II) | Bidentate Schiff Base | Imine Nitrogen, Carbonyl Oxygen |

| Co(II) | Bidentate Schiff Base | Imine Nitrogen, Carbonyl Oxygen |

| Zn(II) | Bidentate Schiff Base | Imine Nitrogen, Carbonyl Oxygen |

The geometry of the resulting metal complexes can vary depending on the metal ion and the specific ligand structure.

Chemical Transformations and Modifications of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain. beilstein-journals.org This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions under various conditions, including radical and catalytic processes. beilstein-journals.orgbeilstein-journals.orgnih.gov

Oxidative radical ring-opening is a common transformation for cyclopropane (B1198618) derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This can be initiated by radical initiators or through photoredox catalysis, leading to the formation of a 1,3-diradical intermediate that can undergo further reactions. beilstein-journals.org For instance, the reaction of cyclopropyl olefins with alkyl bromides under photoredox catalysis can lead to an alkylation, ring-opening, and cyclization cascade. beilstein-journals.org

Further research into the specific conditions required to induce ring-opening or other transformations of the cyclopropyl group in this compound could unveil novel synthetic pathways to more complex molecular architectures.

Molecular Interactions and Mechanistic Biological Investigations of 2 Chloro 4 Cyclopropylbenzohydrazide and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzohydrazide (B10538) derivatives, SAR analysis has been instrumental in identifying the key molecular features that govern their potency and selectivity as enzyme inhibitors. nih.govresearchgate.net

The nature and position of substituents on the benzene (B151609) ring of benzohydrazide derivatives play a critical role in their biological efficacy. The presence of electron-withdrawing groups, such as the chloro group in 2-Chloro-4-cyclopropylbenzohydrazide, can significantly impact the electronic distribution of the molecule, thereby influencing its binding affinity to target proteins.

Research on various benzohydrazide derivatives has demonstrated that halogen substitutions can enhance biological activity. For example, studies on urease inhibitors showed that a derivative with two chloro groups on one of the aromatic rings was the most active compound in the series. nih.govresearchgate.net The position of the substituent is also crucial; it has been noted that substitutions at the para position of the benzene ring with electronegative groups can enhance enzymatic inhibition. researchgate.net

The cyclopropyl (B3062369) group at the 4-position is another key feature. While specific SAR data for the 4-cyclopropyl substitution on this exact scaffold is limited in the provided context, alkyl groups can influence properties like lipophilicity, which affects cell permeability and interaction with hydrophobic pockets in a target enzyme. The combination of the 2-chloro and 4-cyclopropyl groups creates a unique electronic and steric profile that dictates its interaction with biological macromolecules.

The following table summarizes SAR findings from studies on analogous benzohydrazide derivatives, illustrating the impact of different substituents on inhibitory potency.

| Compound ID | Substituents on Benzene Ring | Target | IC50 (µM) |

| Derivative A | 3,5-dichloro, 4-methoxy | Urease | 0.87 ± 0.31 |

| Derivative B | 2-amino, 3-nitro | Carbonic Anhydrase I | 0.030 |

| Derivative C | 2-amino, 3-nitro | Carbonic Anhydrase II | 0.047 |

| Standard | Thiourea | Urease | 21.25 ± 0.15 |

This table is generated based on data from related benzohydrazide derivatives to illustrate SAR principles. nih.govresearchgate.netresearchgate.net

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative energies. Identifying the specific conformation that binds to a biological target—the bioactive conformation—is essential for drug design. nih.govbiomedres.us For benzohydrazide derivatives, a key area of conformational flexibility is the amide bond (O=C–N).

The bioactive conformation of this compound would be the specific 3D arrangement that allows for optimal complementary interactions (e.g., hydrogen bonding, hydrophobic interactions) within the binding site of its target enzyme. Computational methods, such as molecular docking and density functional theory (DFT) calculations, are often employed to predict these low-energy, bioactive conformations and understand how they interact with target proteins. nih.gov

Enzyme Inhibition Kinetics and Mechanism Elucidation

Kinetic studies are vital for elucidating the mechanism by which a compound inhibits an enzyme. For benzohydrazide derivatives, these studies have revealed complex interactions with their target enzymes, providing insights into their mode of action. nih.govresearchgate.net

Enzyme inhibition can be broadly classified into several types based on how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration. knyamed.com Kinetically, it increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. knyamed.com In this case, Vmax is decreased, while Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. aklectures.com Kinetically, it decreases both Vmax and Km.

Kinetic analyses of various benzohydrazide derivatives have shown that they can act as either competitive or non-competitive inhibitors, depending on the specific compound and the target enzyme. nih.govresearchgate.net For instance, certain benzohydrazide derivatives were identified as competitive inhibitors of carbonic anhydrase isozymes, while others were found to inhibit urease through both competitive and non-competitive modes. nih.govresearchgate.netresearchgate.net

| Inhibition Type | Binding Site | Effect on Km | Effect on Vmax |

| Competitive | Active Site | Increases | Unchanged |

| Non-competitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

The interaction between an inhibitor and an enzyme can be either reversible or irreversible.

Reversible Inhibition: The inhibitor binds to the enzyme through weak, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. aklectures.comknyamed.com Competitive, non-competitive, and uncompetitive inhibition are typically reversible processes. aklectures.com

Irreversible Inhibition: The inhibitor binds to the enzyme through strong, often covalent, bonds. This binding permanently inactivates the enzyme. knyamed.com

The hydrazide moiety (-CONHNH2) present in this compound and its derivatives is a key functional group that can participate in both types of interactions. While many benzohydrazides act as reversible inhibitors, the hydrazine (B178648) group is also known to be a reactive functionality that can, under certain conditions, form covalent bonds with enzyme cofactors or active site residues, leading to irreversible inhibition. clarku.edunih.govnih.gov For example, some hydrazine-derived compounds have been characterized as irreversible inhibitors of quinone-dependent amine oxidases. clarku.edunih.gov The specific nature of the interaction—reversible or irreversible—depends on the enzyme's active site chemistry and the reactivity of the particular hydrazide derivative.

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) active site. nih.gov This binding event causes a conformational change in the protein that alters the function of the active site.

Non-competitive inhibition is a form of allosteric modulation. knyamed.comwikipedia.org When a benzohydrazide derivative acts as a non-competitive inhibitor, it functions as a negative allosteric modulator. It binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding. wikipedia.org Allosteric modulators are of significant interest in drug discovery because allosteric sites are often less conserved than active sites, potentially allowing for the development of more selective drugs. nih.gov The ability of some benzohydrazides to act via a non-competitive mechanism suggests they are capable of allosteric modulation of their enzyme targets. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Computational methods such as molecular docking and dynamics simulations are instrumental in predicting the binding affinities and interaction patterns between ligands, like this compound and its derivatives, and their potential biological targets. These in silico techniques provide insights into the structural basis of activity, guiding the rational design of more potent molecules.

Identification of Putative Molecular Targets

Molecular docking studies on benzohydrazide derivatives have identified several potential molecular targets, primarily enzymes that are crucial for metabolic and cell division processes. For instance, various derivatives have been evaluated against enzymes implicated in diabetes, such as α-glucosidase and α-amylase nih.govresearchgate.net. In the context of anticancer research, the kinesin spindle protein (Eg5) has been identified as a putative target for certain benzohydrazide Schiff bases nih.gov.

Furthermore, in the search for novel antimicrobial agents, key microbial enzymes have been pinpointed as likely targets. These include enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), both of which are essential for the survival of bacteria like Mycobacterium tuberculosis mdpi.com. Another critical enzyme in M. tuberculosis, KatG, has also been identified as a potential target, with docking studies showing a strong correlation between binding affinity and antimycobacterial activity nih.gov.

Analysis of Binding Modes and Key Intermolecular Interactions

The analysis of docking results reveals that benzohydrazide derivatives establish various significant interactions within the active sites of their target enzymes. These interactions are fundamental to their inhibitory potential and include hydrogen bonding, hydrophobic interactions, and electrostatic forces nih.govresearchgate.net.

For example, in the active site of α-glucosidase, specific derivatives have been shown to form hydrogen bonds with amino acid residues like Glutamic acid (Glu:276) and Phenylalanine (Phe:298) nih.gov. Additionally, charge-charge interactions with residues such as Aspartic acid (Asp:349) have been observed nih.govresearchgate.net. The aromatic rings present in these molecules also participate in pi-pi stacked or T-shaped interactions with aromatic residues like Phenylalanine (Phe:157), Tyrosine (Tyr:344), and Histidine (His:348) nih.gov. Similarly, docking against the KatG enzyme from M. tuberculosis showed that active compounds can form multiple hydrogen bonds with key residues in the active site, which is crucial for their inhibitory effect nih.gov. The binding energies calculated from these docking studies for a series of derivatives against α-glucosidase and α-amylase typically range from -7.9 to -9.8 kcal/mol, indicating favorable binding nih.gov.

Table 1: Summary of Key Intermolecular Interactions from Docking Studies of Benzohydrazide Derivatives

| Target Enzyme | Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|

| α-Glucosidase | Glu:276, Phe:298 | Hydrogen Bonding | nih.gov |

| α-Glucosidase | Asp:349, Glu:276 | Charge-Charge Interaction | nih.govresearchgate.net |

| α-Glucosidase | Phe:157, His:348, Tyr:344 | Pi-Pi Interaction (T-shaped/Stacked) | nih.gov |

| α-Amylase | His:90, His:232 | Hydrogen Bonding | nih.gov |

| Mtb KatG | Trp107, Tyr229, Met255 | Hydrogen Bonding, Active Site Binding | nih.gov |

Mechanistic Investigation of Anti-microbial Activity at the Cellular and Molecular Level

The antimicrobial potential of benzohydrazide derivatives is rooted in their ability to interfere with essential life processes of microorganisms at both the cellular and molecular levels.

Interaction with Microbial Enzymes and DNA

The primary mechanism of antimicrobial action for many benzohydrazide derivatives involves the inhibition of crucial microbial enzymes. As identified through docking studies, enzymes like dihydrofolate reductase (DHFR) and enoyl ACP reductase are significant targets mdpi.com. The inhibition of these enzymes disrupts vital metabolic pathways. For example, blocking DHFR interferes with the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and amino acids, thereby halting DNA replication and protein synthesis.

In the case of Mycobacterium tuberculosis, the enzyme KatG is a key target. Inhibition of KatG by certain 1,2,4-triazole derivatives, a related class of compounds, leads to an accumulation of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage and ultimately leading to cell death nih.gov. Studies on other compounds have shown that they can increase the release of intracellular proteins and nucleic acids from bacteria, suggesting that they compromise the integrity of the cell membrane nih.gov.

Inhibition of Essential Microbial Growth and Replication Pathways

By targeting key enzymes, benzohydrazide derivatives effectively inhibit essential pathways necessary for microbial survival and proliferation. The inhibition of enoyl ACP reductase, for instance, directly obstructs the fatty acid synthesis pathway (FAS-II), which is critical for building the bacterial cell wall, particularly the unique mycolic acid layer in mycobacteria mdpi.com. This disruption weakens the cell's primary defense, making it susceptible to environmental stresses.

The dual inhibition of both DHFR and enoyl ACP reductase by some benzohydrazide derivatives presents a powerful multi-target approach to combating microbial growth mdpi.com. This strategy can be more effective and may reduce the likelihood of developing drug resistance. The antimicrobial activity of various derivatives has been confirmed against a range of microorganisms, including Bacillus subtilis and Escherichia coli, demonstrating a broad spectrum of potential activity nih.gov. For instance, certain pyrrolyl benzohydrazide derivatives have shown potent antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against M. tuberculosis mdpi.com.

Elucidation of Antioxidant Mechanisms, including Free Radical Scavenging Pathways

Benzohydrazide derivatives have demonstrated significant potential as antioxidant agents, capable of neutralizing harmful free radicals through various chemical mechanisms. The accumulation of free radicals leads to oxidative stress, a condition implicated in numerous diseases.

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. The principal mechanisms through which this occurs are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF) nih.govmdpi.com. The preferred mechanism can be influenced by the solvent and the specific structure of the compound mdpi.com.

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SPLET mechanism is a two-step process involving the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the radical. The effectiveness of these pathways is often dependent on the presence and position of hydroxyl (-OH) groups on the aromatic rings of the molecule nih.gov. Studies on various hydrazone derivatives show that compounds with multiple hydroxyl groups are often the most effective radical scavengers nih.gov.

These compounds have been tested for their ability to scavenge various types of radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS), hydroxyl radicals, and superoxide anions nih.govresearchgate.net. The efficacy is often quantified by the EC50 or IC50 value, which represents the concentration required to scavenge 50% of the radicals. For example, certain hydrazone derivatives containing p-methoxy and hydroxyl groups have shown the highest scavenging capacity among the tested compounds researchgate.net.

Table 2: Common Free Radical Scavenging Mechanisms

| Mechanism | Description | Source |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom directly to the free radical. | nih.govmdpi.com |

| Sequential Proton Loss Electron Transfer (SPLET) | A multi-step process involving proton loss from the antioxidant followed by electron transfer to the radical. | nih.gov |

| Radical Adduct Formation (RAF) | The antioxidant molecule forms a stable adduct with the free radical. | nih.gov |

Advanced Research Perspectives and Future Directions for 2 Chloro 4 Cyclopropylbenzohydrazide

Rational Design Principles for Next-Generation Analogues with Tuned Properties

The rational design of next-generation analogues of 2-Chloro-4-cyclopropylbenzohydrazide is a important to optimize its biological activity, selectivity, and physicochemical properties. This process is guided by a deep understanding of its structure-activity relationships (SAR). Key strategies include bioisosteric replacement and scaffold hopping to improve efficacy and reduce off-target effects.

Structure-Activity Relationship (SAR) Insights:

Analysis of the this compound structure reveals key pharmacophoric features that can be systematically modified:

Benzohydrazide (B10538) Core: The hydrazide linker is crucial for the molecule's conformation and interaction with its biological target. Modifications to this linker, such as altering its length or rigidity, can significantly impact activity.

Cyclopropyl (B3062369) Group: The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability and binding affinity. researchgate.netresearchgate.net Its unique steric and electronic properties can be leveraged to fine-tune the molecule's interaction with target proteins. researchgate.net

Chloro Substituent: The chloro group on the phenyl ring influences the molecule's electronics and lipophilicity, which can affect cell permeability and target engagement.

Strategies for Analogue Design:

Based on these SAR insights, several rational design principles can be applied to generate next-generation analogues with tailored properties:

Bioisosteric Replacement: This strategy involves replacing specific functional groups with others that have similar physicochemical properties to enhance potency, selectivity, or metabolic stability. nih.govdrughunter.comcambridgemedchemconsulting.comu-tokyo.ac.jp For instance, the chloro group could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.comu-tokyo.ac.jp The amide bond in the benzohydrazide moiety could be replaced with bioisosteres like 1,2,4-triazoles or oxadiazoles to improve metabolic stability. drughunter.com

Scaffold Hopping: This involves modifying the core structure of the molecule while retaining its key pharmacophoric features. For this compound, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new binding interactions and intellectual property space.

Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation, leading to enhanced potency. This can be achieved by incorporating cyclic structures or introducing double or triple bonds into the linker region.

Data Table: Proposed Bioisosteric Replacements for this compound

| Original Functional Group | Proposed Bioisostere | Rationale for Replacement |

| Chloro (-Cl) | Fluoro (-F) | Improve metabolic stability, alter electronics. cambridgemedchemconsulting.com |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Increase lipophilicity, enhance binding affinity. |

| Amide (-CONHNH-) | 1,2,4-Triazole | Enhance metabolic stability, mimic hydrogen bonding. drughunter.com |

| Amide (-CONHNH-) | Oxadiazole | Improve pharmacokinetic profile. drughunter.com |

| Phenyl Ring | Pyridyl Ring | Modulate solubility and potential for new interactions. |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to accelerate the design of novel analogues of this compound. nih.govnih.govemanresearch.orgrsc.org These computational tools can analyze vast datasets to identify promising new chemical entities with desired properties, significantly reducing the time and cost of research and development. nih.govemanresearch.org

De Novo Design:

Generative AI models can be trained on large libraries of known bioactive molecules to learn the underlying principles of molecular design. nih.gov These models can then generate novel molecular structures that are predicted to have high affinity for a specific biological target. nih.govyoutube.com For this compound, a generative model could be used to design a virtual library of analogues with diverse chemical scaffolds but similar predicted activity.

Predictive Modeling for Optimization:

Machine learning models can be developed to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net These models can be used to prioritize which newly designed analogues to synthesize and test, focusing resources on the most promising candidates. For example, a quantitative structure-activity relationship (QSAR) model could be built to predict the insecticidal activity of novel benzohydrazide derivatives. nih.govnih.gov

Target Identification: AI algorithms can analyze biological data to identify and validate novel biological targets for this compound and its analogues.

Hit Generation: Generative models design novel molecules with predicted activity against the identified target.

Lead Optimization: Predictive models are used to refine the structure of the initial hits to improve their potency, selectivity, and ADME properties.

Synthesis Prediction: AI tools can even predict the most efficient synthetic routes for the prioritized lead candidates.

The integration of AI and ML into the design process for this compound analogues holds the promise of accelerating the discovery of next-generation compounds with superior performance and safety profiles.

Exploration of Novel Biological Targets beyond Current Scope for Broadened Mechanistic Understanding

While the primary biological target of this compound may be known, exploring potential secondary or novel targets is crucial for a comprehensive mechanistic understanding and for identifying new therapeutic or agrochemical applications. This exploration can also help in predicting potential off-target effects.

Strategies for Target Identification:

Several experimental and computational approaches can be employed to identify novel biological targets:

Chemical Proteomics: This technique uses chemical probes derived from this compound to pull down its interacting proteins from a complex biological sample. These proteins can then be identified by mass spectrometry.

Phenotypic Screening: High-throughput screening of this compound and its analogues against a diverse panel of cell lines or organisms can reveal unexpected biological activities, pointing towards novel targets.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to identify potential binding partners for this compound.

Potential Novel Target Classes:

Given the structural features of this compound, several classes of proteins could be considered as potential novel targets:

Enzymes: The benzohydrazide moiety is known to interact with various enzymes. Exploring its effect on different enzyme families, such as proteases, kinases, or metabolic enzymes, could reveal new mechanisms of action.

Receptors: The molecule could potentially interact with various cell surface or nuclear receptors, modulating their activity.

Ion Channels: The chloro and cyclopropyl substituents might influence the molecule's ability to interact with and modulate the function of ion channels.

A broadened understanding of the biological targets of this compound will not only provide a more complete picture of its mechanism of action but also has the potential to unlock new applications for this versatile scaffold.

Development of Sustainable Synthetic Routes and Process Scale-Up Considerations

The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern chemical research. For this compound, a focus on green chemistry principles can lead to more sustainable production processes.

Green Chemistry Approaches:

Several green chemistry strategies can be applied to the synthesis of this compound and its analogues: rsc.orgjddhs.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis or the use of reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. researchgate.net

Process Scale-Up Considerations:

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors:

Safety: A thorough risk assessment of all chemical transformations is necessary to ensure safe operation at a larger scale.

Cost-Effectiveness: The cost of starting materials, reagents, and purification methods must be optimized for large-scale production.

Robustness and Reproducibility: The synthetic process must be robust and consistently produce the final product with high purity and yield.

Waste Management: Efficient and environmentally sound methods for waste treatment and disposal are essential.

By integrating green chemistry principles into the initial route design and carefully considering the challenges of process scale-up, the production of this compound can be made more sustainable and economically feasible.

Data Table: Comparison of Conventional vs. Green Synthetic Approaches for Benzohydrazide Synthesis

| Parameter | Conventional Method | Green Method (e.g., Microwave-assisted, solvent-free) |

| Solvent | Often uses hazardous organic solvents | Solvent-free or uses green solvents. researchgate.net |

| Energy Consumption | High, requires prolonged heating | Lower, shorter reaction times. researchgate.net |

| Reaction Time | Several hours | Minutes to a few hours. researchgate.net |

| Waste Generation | Higher E-factor (environmental factor) | Lower E-factor. researchgate.net |

| Atom Economy | Can be lower | Often higher. researchgate.net |

Q & A

Q. How can researchers validate proposed reaction mechanisms for oxadiazole formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.